molecular formula C10H14N2O B14646730 N,N,2,4-Tetramethylpyridine-3-carboxamide CAS No. 55314-19-7

N,N,2,4-Tetramethylpyridine-3-carboxamide

Cat. No.: B14646730
CAS No.: 55314-19-7
M. Wt: 178.23 g/mol
InChI Key: CWAKJHVCRJWLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2,4-Tetramethylpyridine-3-carboxamide is an organic compound belonging to the pyridine carboxamide family. This compound is characterized by the presence of a pyridine ring substituted with four methyl groups and a carboxamide group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,4-Tetramethylpyridine-3-carboxamide typically involves the reaction of 2,4-dimethylpyridine with a suitable amide-forming reagent. One common method is the reaction of 2,4-dimethylpyridine with acyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,2,4-Tetramethylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N,N,2,4-Tetramethylpyridine-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

N,N,2,4-Tetramethylpyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,2,4-Tetramethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2,4-Tetramethylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its tetramethyl substitution provides steric hindrance, influencing its interaction with other molecules and its overall stability.

Properties

CAS No.

55314-19-7

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N,N,2,4-tetramethylpyridine-3-carboxamide

InChI

InChI=1S/C10H14N2O/c1-7-5-6-11-8(2)9(7)10(13)12(3)4/h5-6H,1-4H3

InChI Key

CWAKJHVCRJWLOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.